molecular formula C7H9F3O2 B3117343 4-(Trifluoromethoxy)cyclohexan-1-one CAS No. 2227206-47-3

4-(Trifluoromethoxy)cyclohexan-1-one

Cat. No.: B3117343
CAS No.: 2227206-47-3
M. Wt: 182.14 g/mol
InChI Key: SHUOFWYUHNSVHO-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)cyclohexan-1-one is a chemical compound with the molecular formula C7H9F3O2 and a molecular weight of 182.14 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a cyclohexanone ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

One common method includes the reaction of cyclohexanone with trifluoromethoxy reagents under controlled conditions . Industrial production methods may involve more scalable processes, such as continuous flow reactions, to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(Trifluoromethoxy)cyclohexan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Trifluoromethoxy)cyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)cyclohexan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biochemical pathways, making it a valuable tool in drug discovery and development[5][5].

Comparison with Similar Compounds

Similar compounds to 4-(Trifluoromethoxy)cyclohexan-1-one include:

  • 4-(Trifluoromethyl)cyclohexanone
  • 4-(Methoxy)cyclohexanone
  • 4-(Fluoromethoxy)cyclohexanone

Compared to these compounds, this compound is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and specific reactivity .

Properties

IUPAC Name

4-(trifluoromethoxy)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c8-7(9,10)12-6-3-1-5(11)2-4-6/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUOFWYUHNSVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001289512
Record name Cyclohexanone, 4-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227206-47-3
Record name Cyclohexanone, 4-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2227206-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanone, 4-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethoxy)cyclohexan-1-one
Reactant of Route 2
4-(Trifluoromethoxy)cyclohexan-1-one
Reactant of Route 3
4-(Trifluoromethoxy)cyclohexan-1-one
Reactant of Route 4
4-(Trifluoromethoxy)cyclohexan-1-one
Reactant of Route 5
4-(Trifluoromethoxy)cyclohexan-1-one
Reactant of Route 6
4-(Trifluoromethoxy)cyclohexan-1-one

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